molecular formula C11H7NO3S B1610512 5-(2-Nitrophenyl)thiophene-2-carbaldehyde CAS No. 42545-34-6

5-(2-Nitrophenyl)thiophene-2-carbaldehyde

Cat. No. B1610512
CAS RN: 42545-34-6
M. Wt: 233.24 g/mol
InChI Key: XATOZQNAFCDQPC-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 42545-34-6 . It has a molecular weight of 234.26 and 233.25 . The IUPAC name for this compound is 5-(2-nitrophenyl)-2-thiophenecarbaldehyde .


Synthesis Analysis

The synthesis of similar compounds involves reactions such as the Gewald reaction, which uses propionaldehyde, sulfur, and malononitrile to form the thiophene ring system .


Molecular Structure Analysis

The InChI code for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde is 1S/C11H7NO3S/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is stored under nitrogen at a temperature of 28 C or 4C . and 97% .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Synthesis of Schiff Bases

    • In a study, the synthesis of Schiff bases containing substituted thiophene was carried out .
    • The compounds were characterized by Fourier transform infrared (FTIR), 1H and 13C NMR spectroscopy methods .
    • It was aimed to determine in vitro leishmanicidal activities of five different newly synthesized compounds against standard L. infantum promastigotes by microdilution method .
    • In silico analysis was used to examine the probable interactions between the synthesized compound and the target proteins .
    • It has been determined that 1,3-bis-{[(E)-(5-nitrothiophen-2-yl)methylene]amino}propan-2-ol bearing the nitro group has the highest both leishmania and antimicrobial activity among the prepared compounds .
  • Optoelectronic Properties

    • Thiophene derivatives, including thienothiophene, have been used in the field of optoelectronics .
    • They are used in the fabrication of semiconductors, solar cells, organic field effect transistors, and electroluminescents .
  • Pharmaceutical Applications

    • Different isomeric forms of thienothiophene showed various applications such as antiviral, antitumor, antiglaucoma, and antimicrobial .
  • Synthesis of 2-Substituted Thiophenes

    • In 2015, Southern and co-workers utilized 1,4-dithiane-2,5-diol for 3-nitro-2-substituted thiophenes .
    • In a similar route, Wang developed cycloaddition of 1,4-dithiane-2,5-diol with several ynals in one step that produced 2-substituted thiophene 3-carbaldehyde in good to excellent yields .
  • Chemical Synthesis

    • “5-(2-Nitrophenyl)thiophene-2-carbaldehyde” is a chemical compound that can be used in the synthesis of other complex molecules .
    • It can be used as a building block in the synthesis of various organic compounds .
  • Pharmaceutical Research

    • Thiophene derivatives have been used in the development of new drugs .
    • They have shown a variety of biological activities, including antiviral, antitumor, antiglaucoma, and antimicrobial properties .
  • Material Science

    • Thiophene derivatives have been used in the development of new materials .
    • They have been used in the fabrication of semiconductors, solar cells, organic field effect transistors, and electroluminescents .
  • Optoelectronics

    • Thiophene derivatives have been used in the field of optoelectronics .
    • They have been used in the development of new optoelectronic devices .
  • Corrosion Inhibitors

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

5-(2-nitrophenyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATOZQNAFCDQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549542
Record name 5-(2-Nitrophenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Nitrophenyl)thiophene-2-carbaldehyde

CAS RN

42545-34-6
Record name 5-(2-Nitrophenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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